molecular formula C24H30N2O6 B3435423 N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)

N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)

Cat. No.: B3435423
M. Wt: 442.5 g/mol
InChI Key: RSRRSWNXQHHHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide): is an organic compound characterized by its unique structure, which includes a cyclohexane ring bonded to two 3,5-dimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-cyclohexanediamine and 3,5-dimethoxybenzoic acid.

    Amide Bond Formation: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 1,4-cyclohexanediamine in the presence of a base such as triethylamine to form the desired amide bonds.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide).

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

Medicine:

    Drug Development: Due to its structural features, N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of drug development, it may interact with specific receptors or proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • N,N’-1,4-cyclohexanediylbis(3,4-dimethoxybenzamide)
  • N,N’-1,4-cyclohexanediylbis(3,5-dichlorobenzamide)

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the substituents on the benzamide groups, which can significantly affect their chemical reactivity and biological activity.
  • Unique Properties: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is unique due to the presence of methoxy groups, which can influence its solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(3,5-dimethoxybenzoyl)amino]cyclohexyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-29-19-9-15(10-20(13-19)30-2)23(27)25-17-5-7-18(8-6-17)26-24(28)16-11-21(31-3)14-22(12-16)32-4/h9-14,17-18H,5-8H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRRSWNXQHHHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Reactant of Route 5
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Reactant of Route 6
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.